molecular formula C11H17ClN4O B12297536 2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride

2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride

Cat. No.: B12297536
M. Wt: 256.73 g/mol
InChI Key: ZNOZCCFFGKHVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the pyrazine derivative: The starting material, pyrazine, undergoes alkylation to form 3-(pyrazin-2-yl)propylamine.

    Azetidine ring formation: The 3-(pyrazin-2-yl)propylamine is then reacted with a suitable azetidine precursor under specific conditions to form the azetidine ring.

    Carboxamide formation: The azetidine derivative is further reacted with a carboxylic acid derivative to form the carboxamide group.

    Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form for enhanced stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring or the azetidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while reduction may yield reduced derivatives of the azetidine ring.

Scientific Research Applications

2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share a similar azetidine ring structure and have been studied for their biological activities.

    Pyrazine derivatives: Compounds with pyrazine rings are known for their diverse biological activities and are often used in medicinal chemistry.

Uniqueness

2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is unique due to its combination of the pyrazine ring and the azetidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N4O.ClH/c12-10(16)11(4-5-15-11)3-1-2-9-8-13-6-7-14-9;/h6-8,15H,1-5H2,(H2,12,16);1H

InChI Key

ZNOZCCFFGKHVLE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1(CCCC2=NC=CN=C2)C(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.